molecular formula C10H9N3O B6434762 2-[(6-methylpyridin-3-yl)oxy]pyrimidine CAS No. 2640935-09-5

2-[(6-methylpyridin-3-yl)oxy]pyrimidine

Cat. No.: B6434762
CAS No.: 2640935-09-5
M. Wt: 187.20 g/mol
InChI Key: RXWUHKPOBRQOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-methylpyridin-3-yl)oxy]pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[(6-methylpyridin-3-yl)oxy]pyrimidine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 6-methylpyridine with a halogenated pyrimidine. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(6-methylpyridin-3-yl)oxy]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-[(6-methylpyridin-3-yl)oxy]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(6-methylpyridin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or modulate receptor signaling pathways. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)pyrimidine: Similar in structure but lacks the methyl group on the pyridine ring.

    2-(quinolin-3-yl)pyrimidine: Contains a quinoline ring instead of a pyridine ring.

    2-(pyridin-4-yl)pyrimidine: The pyridine ring is attached at a different position.

Uniqueness

2-[(6-methylpyridin-3-yl)oxy]pyrimidine is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

2-(6-methylpyridin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-3-4-9(7-13-8)14-10-11-5-2-6-12-10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWUHKPOBRQOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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